molecular formula C13H7BrF2O2 B1472171 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde CAS No. 183110-68-1

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde

Cat. No. B1472171
CAS RN: 183110-68-1
M. Wt: 313.09 g/mol
InChI Key: DIOUKWHIEHYMEE-UHFFFAOYSA-N
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Description

“3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H7BrF2O2 . It is used in various chemical reactions as an intermediate .

Scientific Research Applications

Synthesis and Structural Investigations

  • Improving Synthetic Processes : The synthesis of various benzaldehyde derivatives, including similar compounds to 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde, is a significant area of study. These compounds are synthesized through reactions involving bromination and methylation processes (Yangyu Feng, 2002).
  • Structural Analysis and Spectroscopy : Research has been conducted on similar bromo-substituted benzaldehydes to study their crystal structure and vibrational spectroscopy, providing insights into their molecular configurations (C. Arunagiri et al., 2018).

Chemical Modifications and Derivatives

  • Selective Ortho-Bromination : Studies have shown methods for the selective bromination of benzaldehydes, which is a key step in synthesizing substituted bromobenzaldehydes (E. Dubost et al., 2011).
  • Photolabile Protecting Groups : Research on 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates its use as a photoremovable protecting group for aldehydes and ketones, which could be relevant for similar bromo-substituted benzaldehydes (Min Lu et al., 2003).

Applications in Materials Science and Chemistry

  • Antimicrobial Additives : Studies have explored the synthesis of benzaldehyde derivatives as antimicrobial additives for lubricating oils and fuels, suggesting potential industrial applications (G. Talybov et al., 2022).
  • Nematicidal Activity : Some benzaldehyde derivatives have been evaluated for their nematicidal activity, which could indicate potential agricultural applications (Sumona Kumari et al., 2014).

Other Relevant Studies

  • Research on various bromo-substituted benzaldehydes has also delved into areas like kinetics and thermodynamics of oxidation, synthesis of complex molecules, and exploration of their potential biological activities, such as antioxidant, antimicrobial, and anticancer properties. These studies, while not directly on this compound, provide a context for understanding its chemical behavior and potential applications (B. Asghar et al., 2014); (M. Konuş et al., 2019).

properties

IUPAC Name

3-bromo-4-(2,4-difluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOUKWHIEHYMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4-fluorobenzaldehyde (4.06 g, 20 mmol), 2,4-difluorophenol (2.60 g, 20 mmol) and cesium carbonate (7.17 g, 22 mmol) in dimethyl sulfoxide (20 mL) was heated at 100° C. for 1 hour. The reaction mixture was partitioned with ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride twice, dried with anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, 20% ethyl acetate in heptanes) to provide the title compound (5.94 g, 95%).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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